molecular formula C22H18N2O2 B3127189 1-Benzyl-4-(4-methoxyphenoxy)phthalazine CAS No. 338404-26-5

1-Benzyl-4-(4-methoxyphenoxy)phthalazine

Cat. No. B3127189
CAS RN: 338404-26-5
M. Wt: 342.4 g/mol
InChI Key: JWODYPUFKDBNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-4-(4-methoxyphenoxy)phthalazine” is a chemical compound with the molecular formula C22H18N2O2 . It belongs to a class of compounds known as phthalazine derivatives . These compounds are important due to their significant biological activities and pharmacological properties .


Synthesis Analysis

The synthesis of phthalazine derivatives involves the reaction of phthalic anhydride and different substituted phenylacetic acids to yield the benzyliden-3H-isobenzofuran-1-one intermediates . Treatment of these intermediates with hydrazine affords 4-benzyl-2H-phthalazin-1-one derivatives, which are then substituted with the corresponding aminoalkylalcohol to obtain the final product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phthalazine ring fused with a benzene ring . The presence of two adjacent nitrogen atoms in the phthalazine ring makes it a unique structure .


Chemical Reactions Analysis

Phthalazine derivatives are known to undergo various chemical reactions. For instance, they can react with benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2(1H)-yl acetohydrazide to construct a novel series of phthalazinones bearing various functional groups .

Mechanism of Action

While the specific mechanism of action for “1-Benzyl-4-(4-methoxyphenoxy)phthalazine” is not mentioned in the retrieved papers, phthalazine derivatives are known for their valuable biological and pharmacological activities . They are the core chemical motifs in many commercially available drugs and have been used as vasodilators, phosphodiesterase inhibitors, and blood platelet aggregation inhibitors .

Future Directions

The future directions for “1-Benzyl-4-(4-methoxyphenoxy)phthalazine” and similar compounds could involve further exploration and development of new agents with both vasorelaxant and antiplatelet activity . This could help reduce the risk of cardiovascular complications associated with hypertension and thrombus formation . Additionally, these compounds could be used in the synthesis of many compounds with interesting pharmacological properties .

properties

IUPAC Name

1-benzyl-4-(4-methoxyphenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-20-10-6-5-9-19(20)21(23-24-22)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWODYPUFKDBNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-methoxyphenoxy)phthalazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-methoxyphenoxy)phthalazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(4-methoxyphenoxy)phthalazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(4-methoxyphenoxy)phthalazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(4-methoxyphenoxy)phthalazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(4-methoxyphenoxy)phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.